4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile
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Overview
Description
4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile is a fluorinated organic compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol. This compound is characterized by the presence of a trifluoromethyl group and a benzonitrile moiety, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst . The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes . The nitrile group can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethyl)benzonitrile: Lacks the dihydroxy group, making it less hydrophilic.
4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile: Contains only one hydroxyl group, affecting its reactivity and solubility.
Uniqueness
4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile is unique due to the presence of both trifluoromethyl and dihydroxyethyl groups, which confer distinct chemical and physical properties . These features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(2,2,2-trifluoro-1,1-dihydroxyethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8(14,15)7-3-1-6(5-13)2-4-7/h1-4,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZWKKOEOIBWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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